

Differentiating 4-Chlorobutyric Acid and Its Isomers: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: 4-Chlorobutyric acid

Cat. No.: B146303

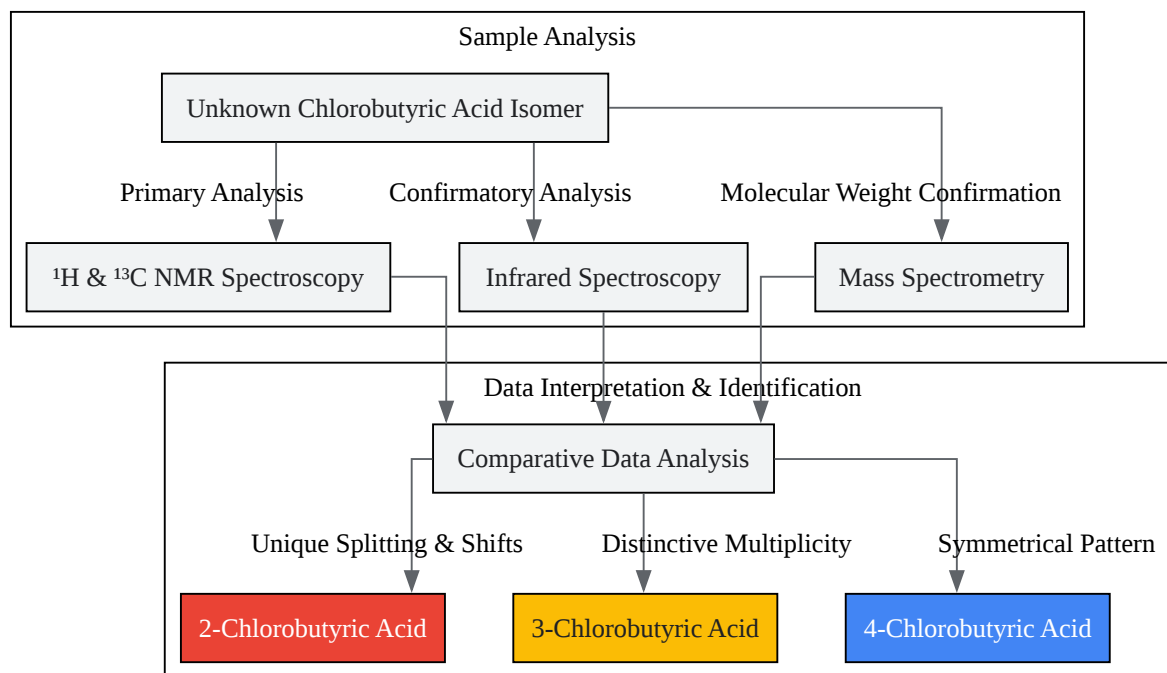
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For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric molecules is a critical step in chemical synthesis and quality control. This guide provides a comprehensive comparison of **4-Chlorobutyric acid** and its structural isomers, 3-Chlorobutyric acid and 2-Chlorobutyric acid, utilizing key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The positional difference of the chlorine atom on the butyric acid backbone leads to distinct spectroscopic signatures for each isomer. Understanding these differences is paramount for accurate characterization and differentiation.

Workflow for Spectroscopic Differentiation

The process of distinguishing between the chlorobutyric acid isomers from an unknown sample can be systematically approached as outlined in the workflow below.



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